molecular formula C16H12Cl2N2O2S2 B2644559 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide CAS No. 863510-97-8

2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

Cat. No. B2644559
M. Wt: 399.3
InChI Key: ZPUVWAGDXQQUGX-UHFFFAOYSA-N
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Description

“2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide” is a derivative of N-(thiazol-4-ylmethyl)benzenesulfonamide . It has been designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS . This compound has shown significant fungicidal activities against various fungi, including Fusarium oxysporum, Sclerotinia sclerotiorum, Botrytis cinerea, and others .

Scientific Research Applications

Anticancer Activity

  • Synthesis of Novel Derivatives for Anticancer Activity : A series of derivatives of 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide were synthesized with potential anticancer activity. These compounds were evaluated against various human tumor cell lines, showing significant activity at low micromolar levels (Sławiński et al., 2012).

  • Synthesis of Benzenesulfonamide Derivatives for Antitumor Activity : Novel benzenesulfonamide derivatives, including those similar to 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide, showed promising antitumor activity. These compounds demonstrated remarkable activity against lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

COX-2 Inhibition for Pain Management

  • Selective COX-2 Inhibition : Derivatives of 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide were found to be potent inhibitors of the cyclooxygenase-2 (COX-2) enzyme, with potential for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Antimicrobial and Anti-HIV Activity

  • Antimicrobial and Anti-HIV Potential : Novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety, related to 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide, showed significant in vitro antimicrobial and anti-HIV activities (Iqbal et al., 2006).

Apoptosis-Inducing Activity in Cancer Treatment

  • Inducing Apoptosis in Cancer Cells : A variety of 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide derivatives showed cytotoxic activity towards different human cancer cell lines. They induced apoptosis, a form of programmed cell death, which is a crucial mechanism in cancer treatment (Żołnowska et al., 2016).

Potential in Cognitive Enhancement

  • Cognitive Enhancement Properties : Certain derivatives of 2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide demonstrated cognitive enhancing properties in aged rat models, indicating potential application in treating cognitive deficits like those seen in Alzheimer's disease (Hirst et al., 2006).

Future Directions

This compound has shown promising fungicidal activities, suggesting potential for further development and optimization . The structure–activity relationship might contribute to the design and discovery of N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives as novel fungicides .

properties

IUPAC Name

2,5-dichloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S2/c17-12-6-7-14(18)15(8-12)24(21,22)19-9-13-10-23-16(20-13)11-4-2-1-3-5-11/h1-8,10,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUVWAGDXQQUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

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